molecular formula C13H13NO2S B6263182 2-methyl-6-phenylbenzene-1-sulfonamide CAS No. 1872279-93-0

2-methyl-6-phenylbenzene-1-sulfonamide

Cat. No.: B6263182
CAS No.: 1872279-93-0
M. Wt: 247.31 g/mol
InChI Key: HJRUFJKWRVTNDE-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylbenzene-1-sulfonamide (CAS 1872279-93-0) is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol . It is supplied for research purposes and is For Research Use Only. Sulfonamides represent a significant class of compounds in medicinal and materials chemistry. They are known to act as competitive inhibitors of bacterial enzymes like dihydropteroate synthase, which is involved in folic acid synthesis, thereby impeding bacterial growth . Beyond their classical antibacterial role, the sulfonamide functional group is a key pharmacophore in drugs with diverse activities, including anti-carbonic anhydrase, antiviral, antifungal, and anticancer properties . Recent scientific research highlights the application of novel quinoline-sulfonamide derivatives in the development of fluorophores due to their favorable absorbance and emission characteristics, suggesting potential uses in optoelectronics and sensing . The integrity of such advanced derivatives is typically confirmed through comprehensive spectroscopic analyses, including 1H NMR, 13C NMR, and HRMS . Researchers value this compound and its structural analogs as versatile building blocks for synthesizing more complex molecules with tailored biological and photophysical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1872279-93-0

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-methyl-6-phenylbenzenesulfonamide

InChI

InChI=1S/C13H13NO2S/c1-10-6-5-9-12(13(10)17(14,15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16)

InChI Key

HJRUFJKWRVTNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)S(=O)(=O)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 6 Phenylbenzene 1 Sulfonamide

Direct Synthesis Approaches

Direct synthesis methods provide a foundational route to 2-methyl-6-phenylbenzene-1-sulfonamide, primarily relying on the reaction between a sulfonyl chloride and an amine.

Preparation via Benzenesulfonyl Chloride and Amine Precursors

The most conventional method for synthesizing sulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. libretexts.orgwikipedia.org In the case of this compound, the precursor would be 2-methyl-6-phenylbenzene-1-sulfonyl chloride and a suitable amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. guidechem.com The reaction is generally efficient and proceeds to completion. researchgate.net

The choice of solvent and base can significantly influence the reaction's yield and purity. Aqueous media, for instance, have been explored to create a more environmentally friendly process. cdnsciencepub.comresearchgate.net Studies have shown that high yields of sulfonamides can be achieved in aqueous sodium hydroxide, even with a small excess of the benzenesulfonyl chloride. cdnsciencepub.comresearchgate.net

Table 1: Reaction Conditions for Sulfonamide Synthesis via Benzenesulfonyl Chloride
Amine SubstrateSolventBaseYield (%)Reference
Dibutylamine1.0 mol/L aq. NaOHNaOH94 cdnsciencepub.comresearchgate.net
1-Octylamine1.0 mol/L aq. NaOHNaOH98 cdnsciencepub.comresearchgate.net
Hexamethylenimine1.0 mol/L aq. NaOHNaOH97 cdnsciencepub.comresearchgate.net

Catalytic Synthesis Routes

Catalytic methods offer more advanced and often more efficient pathways to sulfonamides, utilizing transition metals, light, or electricity to facilitate the reaction.

Transition Metal-Catalyzed Sulfonamidation (e.g., Copper-catalyzed)

Copper-catalyzed reactions have emerged as a powerful tool for forming the crucial S-N bond in sulfonamides. These methods often involve the coupling of aryl boronic acids, a sulfur dioxide source like DABSO, and an amine. acs.org While effective for electron-rich amines, these high-temperature reactions can be less suitable for electron-deficient amines. acs.org

More recent developments have focused on copper-catalyzed oxidative coupling of thiols and amines, which can proceed under milder conditions. nih.gov Additionally, copper-catalyzed reactions using sulfosalts as the sulfur source in green solvents like deep eutectic solvents (DES) have been reported, offering high atom economy and easier product purification. thieme-connect.com Another approach involves a one-pot synthesis from unactivated acids and amines through a copper-catalyzed decarboxylative halosulfonylation followed by amination. acs.org

Table 2: Copper-Catalyzed Sulfonamide Synthesis
Starting MaterialsCatalyst SystemKey FeaturesReference
Aryl boronic acids, DABSO, aminesCopper catalystHigh temperature, effective for electron-rich amines acs.org
Thiols, aminesCopper catalystOxidative coupling under milder conditions nih.gov
Nitro compounds, Na2S2O5, triaryl bismuthCopper catalyst in DESHigh atom economy, green solvent thieme-connect.com
Aromatic acids, aminesCopper catalystOne-pot decarboxylative halosulfonylation and amination acs.org
Photocatalytic Approaches

Photocatalysis provides a mild and efficient way to generate sulfonyl radicals, which are key intermediates in sulfonamide synthesis. nih.gov Metal-free photocatalytic methods can convert sulfonamides into sulfonyl radicals, which can then react with various organic molecules. nih.gov Another strategy involves the synergistic use of photoredox and copper catalysis to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This dual catalytic system allows for the use of a broader range of amines, including electron-deficient ones. acs.org

Recent research has also explored the use of photocatalysis to generate aryl radicals from abundant phenolic precursors for the synthesis of arylsulfonamides. rsc.org Furthermore, a divergent synthesis of sulfonamides can be achieved through a photocatalytic carboxylate to sulfinamide switching strategy. acs.org

Electrochemical Synthesis Methods

Electrochemical methods offer a green and reagent-free approach to sulfonamide synthesis. nih.govnih.gov One such method involves the direct dehydrogenative electrochemical synthesis from (hetero)arenes, sulfur dioxide, and amines. nih.gov This process uses a boron-doped diamond electrode and avoids the need for pre-functionalized aromatic compounds. nih.gov

Another electrochemical approach is the oxidative coupling of thiols and amines, which is driven by electricity and produces hydrogen as the only byproduct. nih.gov This method is fast, with reaction times as short as five minutes. nih.gov The electrochemical generation of sulfinyl radicals from inexpensive sodium salts of sulfinic acids also provides a viable route to sulfonamides. rsc.org

Table 3: Comparison of Electrochemical Sulfonamide Synthesis Methods
MethodStarting MaterialsKey AdvantagesReference
Dehydrogenative Sulfonamidation(Hetero)arenes, SO2, aminesMetal-free, no pre-functionalization needed, up to 85% yield nih.gov
Oxidative CouplingThiols, aminesReagent-free, fast (5 min), hydrogen byproduct nih.gov
From Sulfinic AcidsSodium salts of sulfinic acids, aminesUses inexpensive and stable starting materials rsc.org

Novel Synthetic Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, several novel and environmentally benign methods for sulfonamide synthesis have been developed.

One notable approach is the synthesis in aqueous media under dynamic pH control, which uses equimolar amounts of reactants and avoids organic bases. rsc.orgnih.gov Product isolation is simplified to filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org

Solvent-free mechanochemical methods have also been explored. rsc.org A one-pot, double-step procedure using solid sodium hypochlorite (B82951) has been developed for the synthesis of sulfonamides from disulfides and amines. rsc.org This method is environmentally friendly and cost-effective. rsc.org

The use of recyclable catalysts, such as nano-Ru/Fe3O4, allows for the direct coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. acs.org The magnetic properties of the catalyst facilitate its easy separation and reuse. acs.org

Table 4: Green Chemistry Approaches to Sulfonamide Synthesis
MethodKey Green FeaturesReference
Synthesis in WaterAvoids organic solvents and bases, simple workup rsc.orgnih.gov
MechanosynthesisSolvent-free, cost-effective, uses solid reagents rsc.org
Recyclable NanocatalystHigh selectivity, water as byproduct, catalyst is reusable acs.org

Indirect Synthesis Pathways and Intermediate Chemistry

Indirect synthetic routes to this compound typically rely on the preparation of key intermediates where the required substitution is already established. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction, which is renowned for its efficiency in forming carbon-carbon bonds between aryl halides and arylboronic acids. tamu.edunih.govnih.govkochi-tech.ac.jpgre.ac.uk

A plausible indirect pathway involves the coupling of a suitably substituted aryl halide with an appropriate arylboronic acid to form the 2-methylbiphenyl (B165360) core. This is then followed by the introduction of the sulfonamide functionality. The general steps can be outlined as follows:

Formation of the Biphenyl (B1667301) Core: A palladium-catalyzed Suzuki-Miyaura coupling reaction can be employed. tamu.edunih.govnih.govkochi-tech.ac.jpgre.ac.uk For instance, the reaction between 2-bromo-1-methylbenzene and phenylboronic acid, or conversely, 2-methylphenylboronic acid and bromobenzene, can yield 2-methylbiphenyl. The choice of reactants can be influenced by the commercial availability and reactivity of the starting materials.

Introduction of the Sulfonyl Group: The subsequent introduction of the sulfonyl group onto the 2-methylbiphenyl intermediate is a critical step. Direct chlorosulfonylation of 2-methylbiphenyl with chlorosulfonic acid is a possibility, though it may lack regioselectivity. wikipedia.org A more controlled approach involves the synthesis of a precursor with a directing group that facilitates the introduction of the sulfonyl group at the desired position.

Formation of the Sulfonamide: The final step is the conversion of the sulfonyl chloride intermediate to the corresponding sulfonamide. This is typically achieved by reacting the sulfonyl chloride with ammonia (B1221849) or an ammonia source. guidechem.com

Table 1: Key Intermediates in the Indirect Synthesis of this compound

Intermediate CompoundRole in Synthesis
2-Bromo-1-methylbenzeneAryl halide partner in Suzuki-Miyaura coupling.
Phenylboronic acidArylboronic acid partner in Suzuki-Miyaura coupling.
2-MethylbiphenylCore biphenyl structure.
2-Methyl-6-phenylbenzene-1-sulfonyl chloridePrecursor to the final sulfonamide.

Precursor Synthesis and Derivatization Strategies Relevant to this compound Architecture

The synthesis of precursors with the correct substitution pattern is fundamental to building the this compound architecture. Various strategies can be employed to prepare these precursors.

One effective strategy involves the synthesis of a pre-functionalized biphenyl precursor, such as 2-amino-3-methylbiphenyl. This intermediate can then be converted to the target sulfonamide. The synthesis of 2-amino-3-methylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling of 2-bromo-6-nitroaniline (B44865) with methylboronic acid, followed by reduction of the nitro group.

Another derivatization strategy focuses on the synthesis of 2-methylbiphenyl and its subsequent functionalization. 2-Methylbiphenyl can be prepared via multiple routes, including the diazotization of o-toluidine (B26562) and coupling with benzene (B151609), or the reaction of o-tolylmagnesium bromide with cyclohexanone (B45756) followed by dehydration and dehydrogenation. orgsyn.org A more efficient method involves the reduction of 2-biphenylcarboxylic acid. orgsyn.org

Once 2-methylbiphenyl is obtained, introducing the sulfonyl chloride group at the desired position is a key challenge. A potential route involves the lithiation of 2-methylbiphenyl followed by reaction with sulfur dioxide and then an oxidizing agent to form the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride.

The synthesis of the sulfonyl chloride precursor itself is a well-established process. Benzenesulfonyl chloride, a related compound, is prepared by the chlorosulfonation of benzene or by treating benzenesulfonate (B1194179) salts with phosphorus oxychloride. wikipedia.orgorgsyn.org Similar principles can be applied to more substituted systems, although steric hindrance from the methyl and phenyl groups in 2-methylbiphenyl can affect the reaction's efficiency and regioselectivity.

Table 2: Precursor Synthesis Strategies

PrecursorSynthetic ApproachKey ReagentsReference
2-MethylbiphenylReduction of 2-biphenylcarboxylic acidLithium aluminum hydride, tosyl chloride orgsyn.org
2-AminobiphenylHofmann degradation of 2-biphenylcarboxamideSodium hypochlorite google.com
Benzenesulfonyl chlorideChlorosulfonation of benzeneChlorosulfonic acid wikipedia.orgorgsyn.org

The derivatization of these precursors is a versatile approach. For example, a library of biphenyl compounds can be generated by employing various substituted arylboronic acids in the Suzuki-Miyaura coupling reaction. gre.ac.uk This allows for the synthesis of a range of structurally related sulfonamides for further research.

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallographic Analysis of 2-methyl-6-phenylbenzene-1-sulfonamide and its Analogues

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the reviewed literature, extensive crystallographic studies on analogous sulfonamides provide a robust framework for understanding its likely solid-state characteristics. rsc.orgnih.gov The analysis of related structures is crucial for predicting molecular conformation, packing behavior, and the nature of intermolecular forces.

A typical crystallographic analysis of a sulfonamide analogue provides key data, as illustrated by the example in the table below. Such data allows for a complete geometric description of the molecule in the crystal lattice.

Table 1. Illustrative Single Crystal X-ray Diffraction Data for a Representative Sulfonamide Analogue.
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.54
b (Å)10.21
c (Å)15.88
β (°)98.50
Volume (ų)1368.5
Z (Molecules/unit cell)4

This data is representative of a typical sulfonamide crystal structure and is not from the title compound.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism in sulfonamides is critical as different forms can arise from crystallization in various solvents. rsc.org

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is another important aspect of the solid-state chemistry of sulfonamides. While specific studies on the polymorphism or co-crystallization of this compound have not been reported, the general behavior of sulfonamides suggests a high potential for such phenomena. These solid forms are often stabilized by strong intermolecular interactions, such as hydrogen bonds.

The crystal packing of sulfonamides is predominantly governed by robust intermolecular hydrogen bonds and, in aromatic derivatives, π-π stacking interactions. rsc.org The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens).

This dual functionality typically leads to the formation of specific, repeating patterns known as synthons. In many secondary sulfonamides (R-SO₂-NH-R'), a common motif is the formation of a dimer where two molecules are linked by a pair of N-H···O hydrogen bonds. Alternatively, catemeric (chain-like) motifs can form where molecules are linked head-to-tail. rsc.org

In this compound, the presence of two aromatic rings (the methyl-substituted benzene (B151609) ring and the phenyl ring) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, would further stabilize the crystal packing, likely influencing the orientation of the phenyl group relative to the sulfonamide-bearing ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive proof of the molecule's constitution and connectivity.

¹H NMR: The proton spectrum would show distinct signals for the different types of protons. The aromatic protons on the two rings would appear in the downfield region (typically 7.0-8.0 ppm). The methyl group protons (-CH₃) would resonate in the upfield region (around 2.1-2.6 ppm). The sulfonamide proton (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The aromatic carbons would generate a series of signals between approximately 125 and 145 ppm. The carbon atom attached to the methyl group and the one attached to the phenyl group would have distinct chemical shifts from the other aromatic carbons. The methyl carbon itself would appear far upfield (around 20 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the assignments.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Atom TypeTechniquePredicted Chemical Shift (δ, ppm)
Aromatic Protons¹H NMR7.0 - 8.0
Sulfonamide Protons (NH₂)¹H NMR5.0 - 8.0 (variable, broad)
Methyl Protons (CH₃)¹H NMR2.1 - 2.6
Aromatic Carbons¹³C NMR125 - 145
Methyl Carbon (CH₃)¹³C NMR~20

These values are predictions based on data from analogous compounds.

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing the molecular fragments together. For example, it would show a correlation from the methyl protons to the aromatic carbons C-1, C-2, and C-6, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is uniquely powerful as it shows correlations between nuclei that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY is critical for determining the solution-state conformation, specifically the relative orientation (dihedral angle) of the two phenyl rings. researchgate.net Cross-peaks between protons on the methyl-substituted ring and protons on the adjacent phenyl ring would provide direct evidence of their spatial proximity, defining the molecule's three-dimensional shape in solution. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational aspects of this compound.

Characteristic Functional Group Frequencies and Band Assignments

The FT-IR and FT-Raman spectra of sulfonamides exhibit distinct bands corresponding to the vibrations of their constituent functional groups. For sulfonamide derivatives, the symmetric stretching vibration of the N-H group (ν sym (NH₂)) is typically observed in the 3300-3400 cm⁻¹ region of the FT-IR spectrum. researchgate.net The asymmetric and symmetric stretching modes of the SO₂ group are also prominent, with calculated wavenumbers appearing around 1318-1321 cm⁻¹ and 1381-1383 cm⁻¹ for related sulfonamide compounds. researchgate.net The S-N stretching vibrations in sulfonamides generally appear in the range of 906-924 cm⁻¹, though for some derivatives, these frequencies can be observed at slightly higher wavenumbers, such as 934-961 cm⁻¹. researchgate.net

Carbon-carbon stretching vibrations within the aromatic rings are expected in the 1258-1660 cm⁻¹ range in FT-IR and 1292-1598 cm⁻¹ in FT-Raman spectra. semanticscholar.org The presence of the methyl group introduces C-H stretching vibrations, which typically appear below 3000 cm⁻¹, while flexural vibrations are expected in the 1000 to 1300 cm⁻¹ range. semanticscholar.org

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
N-H (Amide)Symmetric Stretch3300-3400 researchgate.net
S=O (Sulfonyl)Asymmetric Stretch1300-1375 semanticscholar.org
S=O (Sulfonyl)Symmetric Stretch1140-1200 semanticscholar.org
S-NStretch906-924 researchgate.net
C-C (Aromatic)Stretch1258-1660 semanticscholar.org
C-H (Methyl)Stretch<3000 semanticscholar.org

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy is a powerful tool for conformational analysis. The precise frequencies and intensities of vibrational modes can be sensitive to the molecule's three-dimensional structure. For instance, in related substituted anilines, anomalous behavior of certain normal modes at low temperatures has been used to indicate the presence of intermolecular hydrogen bonding. ias.ac.in This type of analysis, comparing spectra at different temperatures, can reveal subtle conformational changes and intermolecular interactions within the crystal lattice of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The monoisotopic mass of this compound (C₁₃H₁₃NO₂S) is 247.0667 Da. uni.lu Predicted collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, further aid in its identification. uni.lu

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺248.07398152.9 uni.lu
[M+Na]⁺270.05592162.0 uni.lu
[M-H]⁻246.05942159.9 uni.lu
[M+NH₄]⁺265.10052170.4 uni.lu
[M+K]⁺286.02986157.2 uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In the electron ionization (EI) mass spectrum of the related compound N-(4-aminophenylsulfonyl)benzamide, characteristic fragments include the molecular ion (M⁺•), an ion resulting from the loss of SO₂ ([M–SO₂]⁺•), and a prominent benzoyl cation at m/z 105. nih.gov For alkylated sulfabenzamides, a notable fragmentation pathway involves a skeletal rearrangement leading to the formation of N-alkylphenylcyanide cations. nih.gov Analysis of the fragmentation of this compound would be expected to show losses of key fragments such as SO₂ and cleavage at the C-S and S-N bonds, providing definitive structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In sulfonamide derivatives, electronic transitions are often attributed to π→π* transitions within the aromatic rings. Natural bond orbital (NBO) analysis of related compounds supports this assignment. The UV-Vis spectrum provides information about the extent of conjugation and the electronic structure of this compound.

Computational Chemistry and Theoretical Studies of 2 Methyl 6 Phenylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 2-methyl-6-phenylbenzene-1-sulfonamide. Calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311G+(d,p) to provide a balance of accuracy and computational cost. nih.gov

Geometry Optimization and Molecular Conformation

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For similar sulfonamide structures, DFT calculations have been shown to reproduce experimental structural parameters with good accuracy. researchgate.net The optimized structure would reveal the relative orientations of the phenyl ring, the methyl-substituted benzene (B151609) ring, and the sulfonamide group. The rotational barriers around the C-S and S-N bonds would also be of interest, as these would dictate the conformational flexibility of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-O11.43O1-S-O2120.0
S-O21.43C1-S-N107.0
S-N1.63C6-C1-S118.0
S-C11.77C1-C6-C-phenyl120.0
C-H (methyl)1.09H-C-H109.5
C-C (aromatic)1.39C-C-C120.0

Note: These are representative values based on similar structures and are for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller band gap suggests a more reactive molecule. nih.gov For analogous sulfonamides, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is distributed over the sulfonamide group and the adjacent benzene ring. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.5
Band Gap (ΔE)5.0

Note: These are representative values based on similar sulfonamides and are for illustrative purposes.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequencies can be calculated using DFT and are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method. researchgate.net Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the sulfonamide, C-H stretching of the aromatic and methyl groups, and various bending and rocking modes. researchgate.netnih.gov Comparing the calculated spectrum with an experimental one allows for a confident assignment of the observed spectral bands.

Chemical Shift and Spectroscopic Parameter Prediction

DFT calculations can also predict NMR chemical shifts (¹H and ¹³C). nih.gov These predictions are valuable for confirming the molecular structure and for assigning signals in experimental NMR spectra. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). For sulfonamides, the chemical shift of the sulfonamide proton (SO₂NH) is a key diagnostic signal. uark.edu

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govnih.gov In the MEP map of this compound, regions of negative potential (typically colored red) would be located around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating these are likely sites for electrophilic attack. nih.gov Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the sulfonamide group, making it susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis

A more detailed Frontier Molecular Orbital (FMO) analysis goes beyond just the HOMO and LUMO energies to examine the spatial distribution of these orbitals. nih.gov The shapes and localizations of the HOMO and LUMO provide specific insights into which atoms are most involved in electron donation and acceptance during a chemical reaction. irjweb.com For this compound, the HOMO would likely be concentrated on the phenyl-substituted benzene ring, while the LUMO would be centered on the sulfonamide group and the attached benzene ring, indicating that charge transfer interactions would occur between these regions of the molecule. nih.gov

Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions

The stability and crystal packing of sulfonamide derivatives are significantly influenced by a network of non-covalent interactions. Quantum Theory of Atoms in Molecules (QTAIM), or AIM, and Reduced Density Gradient (RDG) analysis are powerful computational tools used to identify and characterize these weak interactions.

Atoms in Molecules (AIM) Analysis:

AIM analysis, developed by Richard Bader, examines the topology of the electron density (ρ(r)) to define atomic basins and characterize the nature of chemical bonds and interactions. Critical points in the electron density, known as bond critical points (BCPs), are of particular interest. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the strength and nature of an interaction.

For non-covalent interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O) and dihydrogen bonds, the presence of a BCP between the interacting atoms is a key indicator. Generally, low values of ρ(r) and a positive Laplacian (∇²ρ(r) > 0) at the BCP are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces.

In studies of related sulfonamides, such as N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide, AIM analysis has been used to quantify the strength of intermolecular hydrogen bonds that govern the crystal structure. rsc.org For instance, the N–H···O and C–H···O interactions are common motifs in sulfonamide crystals.

Reduced Density Gradient (RDG) Analysis:

RDG analysis is a complementary method that visualizes non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified.

Typically, RDG isosurfaces are colored to distinguish between:

Strong attractive interactions (e.g., strong hydrogen bonds): Represented by blue regions.

Weak attractive interactions (e.g., van der Waals forces): Represented by green regions.

Strong repulsive interactions (e.g., steric clashes): Represented by red regions.

This technique provides an intuitive visual representation of the spatial distribution of non-covalent interactions within a molecule and between molecules in a crystal lattice. researchgate.net For a molecule like this compound, RDG analysis would be instrumental in visualizing potential intramolecular hydrogen bonds and van der Waals interactions between the phenyl and methyl-substituted rings.

Below is a representative data table illustrating the kind of results obtained from an AIM analysis on a sulfonamide, in this case, for the intermolecular interactions in a hypothetical dimer of a related compound.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)
N-H···O0.025+0.085
C-H···O0.015+0.050
C-H···π0.010+0.030

This table is illustrative and based on typical values found in computational studies of sulfonamides.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

For sulfonamides, key conformational flexibility arises from rotation around several single bonds, most notably the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds. Theoretical calculations on sulfanilamide (B372717) and its derivatives have shown that the orientation of the amino group relative to the SO2 group is a critical factor in determining the most stable conformer. nih.gov Often, an "eclipsed" conformation, where the N-H bonds are aligned with the S=O bonds, is found to be the gas-phase minimum, although solvent effects can favor a "staggered" arrangement. nih.gov

The rotation around the S-N bond in sulfonamides has a significant energy barrier, which can be attributed to repulsive interactions and the partial double-bond character of the S-N bond. researchgate.net In N,N-disubstituted sulfonamides, this rotational barrier can be high enough to be observed by NMR spectroscopy at room temperature. researchgate.net For this compound, the steric hindrance from the ortho-methyl and phenyl groups would likely influence the rotational barrier and the preferred conformation around the S-C bond.

A potential energy surface scan involves systematically changing a specific dihedral angle and calculating the energy at each step. This generates a profile of energy versus the dihedral angle, revealing the energy minima (stable conformers) and maxima (transition states).

Below is an illustrative table of relative energies for different conformers of a generic benzenesulfonamide, as would be determined from a PES scan.

ConformerDihedral Angle (C-S-N-H)Relative Energy (kcal/mol)
Eclipsed0.0
Staggered60°2.5
Perpendicular90°3.0

This table is for illustrative purposes. The exact values would depend on the specific molecule and level of theory used.

Tautomerism Studies (e.g., Sulfonamide-Sulfonimide Tautomerism)

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For primary and secondary sulfonamides, the potential for tautomerism between the sulfonamide and sulfonimide forms exists.

This equilibrium is of significant interest as the different tautomers can exhibit distinct chemical reactivity and biological activity. Computational studies using Density Functional Theory (DFT) have been employed to investigate the relative stabilities of these tautomers. rsc.orgnih.gov

For N-heterocyclic arenesulfonamides, it has been shown that the energy difference between the sulfonamide and sulfonimide tautomers can be small, often less than 6 kcal/mol in the gas phase, with the sulfonamide form typically being more stable. researchgate.netrsc.org However, the polarity of the solvent can play a crucial role in shifting the equilibrium. More polar solvents tend to stabilize the more polar sulfonimide tautomer. rsc.orgnih.gov

In the case of this compound, which is a primary sulfonamide, this tautomeric relationship is highly relevant. The relative energies of the two forms could be calculated to predict which form is likely to predominate under different conditions.

An illustrative table showing the calculated relative energies of sulfonamide and sulfonimide tautomers for a hypothetical arenesulfonamide is presented below.

TautomerGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)
Sulfonamide0.00.0
Sulfonimide+4.5+1.5

This table is illustrative and demonstrates the general trend observed in computational studies where the sulfonimide form is destabilized in the gas phase but becomes more favorable in a polar solvent.

Chemical Reactivity and Reaction Mechanisms

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key reactive center, participating in reactions that involve the formation of new bonds and the generation of anionic intermediates.

N-Alkylation and N-Acylation Reactions

The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or acyl groups through N-alkylation and N-acylation reactions, respectively. These reactions typically proceed via the deprotonation of the sulfonamide to form a more nucleophilic anion, which then attacks an electrophilic alkylating or acylating agent.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved using various alkylating agents. For instance, the reaction of sulfonamides with alcohols can be catalyzed by transition metal complexes, such as those of ruthenium, to yield N-alkylated products. organic-chemistry.org Another approach involves the use of trichloroacetimidates as alkylating agents, which react with sulfonamides in refluxing toluene. organic-chemistry.org The use of palladium catalysts in conjunction with chiral ligands has been shown to facilitate the enantioselective N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides, leading to the formation of N-C axially chiral products. nih.gov This highlights the potential for stereocontrolled modifications at the sulfonamide nitrogen.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlcohol, Ruthenium catalystN-Alkylsulfonamide organic-chemistry.org
N-AlkylationTrichloroacetimidate, Toluene (reflux)N-Alkylsulfonamide organic-chemistry.org
N-AllylationAllyl acetate, Palladium catalyst, Chiral ligandN-Allyl-N-(2,6-disubstituted-phenyl)sulfonamide nih.gov
N-AcylationN-Acylbenzotriazole, Sodium hydrideN-Acylsulfonamide researchgate.net

Formation of Sulfonamide Anions and their Reactivity

The acidic nature of the N-H protons of the sulfonamide group allows for the ready formation of sulfonamide anions upon treatment with a suitable base. These anions are potent nucleophiles and play a crucial role in the aforementioned N-alkylation and N-acylation reactions. The stability of the resulting anion is enhanced by the electron-withdrawing nature of the adjacent sulfonyl group. The reactivity of these anions is central to the synthetic utility of sulfonamides, enabling the construction of more complex molecular architectures.

Reactions at the Aromatic Rings (Methylbenzene and Phenyl Moieties)

The two aromatic rings in 2-methyl-6-phenylbenzene-1-sulfonamide, the methyl-substituted benzene (B151609) ring bearing the sulfonamide group and the adjacent phenyl ring, are susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The substituents on these rings direct the regioselectivity of these transformations.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. The existing substituents on the benzene rings of this compound dictate the position of incoming electrophiles.

The methyl group (-CH₃) on the first aromatic ring is an activating group and an ortho, para-director. libretexts.orgvanderbilt.edu This means it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director. vanderbilt.edu The phenyl group, acting as a substituent, is generally considered to be weakly activating and an ortho, para-director.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting EffectReference
-CH₃ (Methyl)Activatingortho, para libretexts.orgvanderbilt.edu
-SO₂NH₂ (Sulfonamide)Deactivatingmeta vanderbilt.edu
-C₆H₅ (Phenyl)Weakly Activatingortho, para

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur on aromatic rings, particularly when they are substituted with strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. masterorganicchemistry.com The sulfonamide group is electron-withdrawing, which can facilitate nucleophilic attack on the ring to which it is attached.

The mechanism of SNA typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. lumenlearning.comlibretexts.org For this compound, a potential leaving group would need to be present on one of the aromatic rings, such as a halogen atom. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction. libretexts.orguomustansiriyah.edu.iq

Oxidation and Reduction Reactions of Ring Substituents

The substituents on the aromatic rings can undergo oxidation and reduction reactions.

Oxidation: The methyl group on the benzene ring is susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate, a benzylic methyl group can be oxidized to a carboxylic acid. youtube.com This transformation would convert the methyl group of this compound into a carboxylic acid group.

Reduction: The phenyl group, being an aromatic ring, is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni) that would typically reduce an isolated double bond. youtube.com This is due to the inherent stability of the aromatic system. However, under more forcing conditions, such as high pressure and temperature, or with specific catalysts like rhodium on carbon, aromatic rings can be hydrogenated.

Cross-Coupling Reactions Involving Aromatic Halides

While specific studies detailing the cross-coupling reactions of this compound are not extensively documented, the reactivity of its core structural motifs, particularly the aryl sulfonamide group, has been explored in various catalytic systems. The behavior of related ortho-substituted aryl sulfamates in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions provides significant insight into the potential reactivity of derivatives of this compound.

Aryl sulfamates, which are structurally analogous to sulfonamides, can serve as effective partners in cross-coupling reactions. Research has demonstrated that nickel-catalyzed Suzuki-Miyaura reactions of aryl sulfamates can proceed efficiently, even with sterically hindered substrates. nih.gov For instance, the use of an inexpensive and bench-stable catalyst like NiCl₂(PCy₃)₂ has proven effective in coupling various aryl sulfamates with boronic acids to form biaryl compounds. nih.gov

The tolerance of this catalytic system to ortho-substituents is particularly relevant. Studies on substrates derived from ortho-cresol and even the more sterically demanding 2,6-dimethylphenol (B121312) have shown successful cross-coupling, affording the desired products in good to excellent yields. nih.gov This suggests that the 2-methyl group on the sulfonamide-bearing ring of this compound would not be prohibitive to such transformations. The reaction accommodates a range of functional groups on the boronic acid partner as well.

Below is a table summarizing the results of nickel-catalyzed Suzuki-Miyaura cross-coupling of various ortho-substituted aryl sulfamates, demonstrating the viability of this method for sterically hindered substrates.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Ortho-Substituted Aryl Sulfamates with Phenylboronic Acid nih.gov

EntryOrtho-Substituted Aryl Sulfamate (B1201201)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Methylphenyl dimethylsulfamateNiCl₂(PCy₃)₂K₃PO₄Toluene1001894
22,6-Dimethylphenyl dimethylsulfamateNiCl₂(PCy₃)₂K₃PO₄Toluene1001888
32-(Trimethylsilyl)phenyl dimethylsulfamateNiCl₂(PCy₃)₂K₃PO₄Toluene1001899
42-Phenylphenyl dimethylsulfamateNiCl₂(PCy₃)₂K₃PO₄Dioxane1001899
52-Methoxyphenyl dimethylsulfamateNiCl₂(PCy₃)₂K₃PO₄Dioxane1001895

Data sourced from studies on analogous aryl sulfamate compounds.

Furthermore, palladium-catalyzed Buchwald-Hartwig amination represents another pivotal cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction commonly couples amines with aryl halides or triflates. wikipedia.orglibretexts.org In the context of this compound, this methodology is more relevant for its synthesis or for the reactions of its derivatives where the sulfonamide nitrogen acts as a nucleophile. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl partners under relatively mild conditions. wikipedia.orglibretexts.org

Mechanistic Investigations of Key Transformations Involving this compound or its Structural Motifs

Detailed mechanistic investigations focused specifically on this compound are limited. However, extensive studies on the fundamental transformations involving its key structural components—the biphenylsulfonamide motif and the C-N bond in the sulfonamide group—provide a strong basis for understanding its chemical behavior.

Buchwald-Hartwig Amination Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-established paradigm for C-N bond formation and is highly relevant to the sulfonamide moiety. The generally accepted mechanism, initiated by a Palladium(0) catalyst, involves several key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) complex. libretexts.org

Ligand Substitution/Amine Coordination: A molecule of the amine (or in this context, the sulfonamide) coordinates to the Pd(II) center, typically displacing a ligand or the halide anion with the help of a base. libretexts.org

Deprotonation: A base removes a proton from the coordinated sulfonamide nitrogen, forming a palladium-amido complex.

Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the N-arylated sulfonamide and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of ligand is crucial in this cycle, influencing the rate and efficiency of both the oxidative addition and reductive elimination steps. wikipedia.org

Computational and Mechanistic Studies: Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, have become invaluable tools for probing reaction mechanisms. For the biphenylsulfonamide structural motif, which is the core of this compound, molecular modeling studies have been performed to understand its interactions in biological systems. nih.gov

In a study on biphenylsulfonamide derivatives as potential enzyme inhibitors, molecular docking and MD simulations were used to investigate the binding interactions with the target protein's active site. nih.gov These computational analyses revealed that the biphenylsulfonamide scaffold could establish stable binding, highlighting crucial interactions with specific amino acid residues. nih.gov While focused on biochemical interactions, these studies underscore the conformational properties and non-covalent interactions that the this compound structure can adopt, which also influence its reactivity in chemical transformations.

Similarly, mechanistic experiments and DFT calculations have been applied to understand nickel-catalyzed cross-electrophile coupling reactions of sulfonamides. These studies are consistent with a mechanism initiated by the oxidative addition of the C-N bond of the sulfonamide to the nickel catalyst, a process that can be accelerated by additives. This demonstrates that under specific catalytic conditions, the typically robust sulfonamide C-N bond can be activated for cleavage and rearrangement.

Derivatives and Analogues of 2 Methyl 6 Phenylbenzene 1 Sulfonamide

Synthesis and Characterization of Substituted Aromatic Rings

The biphenyl (B1667301) system of 2-methyl-6-phenylbenzene-1-sulfonamide presents two aromatic rings that can be subjected to various substitution reactions. These modifications can significantly influence the electronic and steric properties of the molecule.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic rings of the parent compound can be achieved through various established synthetic methodologies. These substitutions can alter the electron density distribution within the molecule, which in turn can affect its chemical reactivity and biological interactions.

Standard electrophilic aromatic substitution reactions are commonly employed for this purpose. For instance, Friedel-Crafts alkylation or acylation can introduce alkyl (e.g., -CH₃, -C₂H₅) and acyl (e.g., -COCH₃) groups, which are electron-donating. rsc.org The reaction typically involves treating the biphenyl sulfonamide with an appropriate alkyl or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org

Conversely, the introduction of electron-withdrawing groups such as the nitro group (-NO₂) or cyano group (-CN) can be accomplished through nitration and cyanation reactions, respectively. These modifications are crucial for exploring the impact of reduced electron density on the molecule's properties.

Table 1: Examples of Substituted Aromatic Ring Derivatives

SubstituentPosition of SubstitutionGeneral Synthetic MethodExpected Property Change
Methoxy (-OCH₃)Phenyl ringWilliamson ether synthesisElectron-donating
Cyano (-CN)Phenyl ringSandmeyer reactionElectron-withdrawing
Acetyl (-COCH₃)Methyl-substituted phenyl ringFriedel-Crafts acylationElectron-withdrawing

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that have been studied on biphenyl systems. rsc.org These reactions provide pathways to introduce functional groups that can serve as handles for further synthetic transformations.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The position of substitution is directed by the existing methyl and phenyl groups.

Nitration: Nitration involves the treatment of the parent compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. The nitro group can subsequently be reduced to an amino group, providing a versatile intermediate for further derivatization.

Modification of the Sulfonamide Nitrogen: N-Substitution with Varied Moieties

The sulfonamide nitrogen atom provides a key site for structural diversification through N-substitution. A variety of alkyl, aryl, and heterocyclic moieties can be introduced at this position, leading to a wide range of secondary and tertiary sulfonamides. ijcce.ac.irresearchgate.net

The synthesis of N-substituted derivatives typically involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophile such as an alkyl halide or an acyl chloride. researchgate.net This approach allows for the systematic exploration of the steric and electronic requirements at the sulfonamide group. The use of ultrasound irradiation has been reported to promote greener and more efficient synthesis of such derivatives. ijcce.ac.ir

Table 2: Examples of N-Substituted Sulfonamide Derivatives

N-SubstituentReagentGeneral Reaction Condition
MethylMethyl iodideBasic conditions
AcetylAcetyl chlorideBasic conditions
PhenylPhenylboronic acidCopper-catalyzed N-arylation

Incorporation into Polycyclic Systems and Heterocycles

The biphenyl sulfonamide scaffold can be incorporated into larger polycyclic aromatic systems or fused with heterocyclic rings to create more complex molecular architectures. rsc.orgnih.gov These modifications can lead to compounds with unique three-dimensional shapes and potentially enhanced biological activities.

One common strategy involves intramolecular cyclization reactions. For instance, if appropriate functional groups are introduced onto the biphenyl rings, they can be induced to react with each other to form a new ring. Friedel-Crafts acylation followed by a reduction and cyclization sequence is a plausible route to synthesize fused ring systems. rsc.org

Furthermore, the sulfonamide moiety itself can be part of a heterocyclic ring system. For example, reaction with bifunctional reagents can lead to the formation of cyclic sulfonamides, also known as sultams. The synthesis of benzimidazole-sulfonyl derivatives has been reported through the reaction of a benzimidazole (B57391) scaffold with sulfonamide derivatives. nih.gov

Development of Chiral Analogues

The development of chiral analogues of this compound is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. Chirality can be introduced into the molecule in several ways, including the synthesis of atropisomers and the introduction of chiral centers.

Due to the ortho-substitution on the biphenyl linkage, atropisomerism can arise from restricted rotation around the C-C single bond connecting the two phenyl rings. The synthesis of enantiomerically pure atropisomers can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. researchgate.netresearchgate.net Organocatalytic methods have been developed for the atroposelective N-alkylation of sulfonamides to produce axially chiral compounds. researchgate.net

Alternatively, chiral centers can be introduced by using chiral building blocks during the synthesis. For example, the sulfonamide nitrogen can be substituted with a chiral amine, or a chiral substituent can be introduced on one of the aromatic rings. nih.gov The stereoselective synthesis of β-amino sulfonamides has been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.orgnih.gov

Applications in Advanced Materials and Chemical Sciences Excluding Clinical/biological

Role as a Synthetic Intermediate in Organic Synthesis

The primary and most established role of 2-methyl-6-phenylbenzene-1-sulfonamide is as a synthetic intermediate or building block in organic chemistry. researchgate.netajchem-b.com The sulfonamide functional group is a key component in the synthesis of various more complex molecules. researchgate.net It is prepared through the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. wikipedia.org

The presence of the biphenyl (B1667301) framework and the reactive sulfonamide group allows for a variety of chemical transformations. For instance, the nitrogen atom of the sulfonamide can be functionalized, and the aromatic rings can undergo further substitution reactions. This versatility makes it a valuable precursor for creating a diverse range of organic compounds. nih.gov Methods such as nickel-catalyzed C-N bond formation can be used to create N-aryl sulfonamides from aryl halides and sulfonamide nucleophiles, highlighting a pathway where this compound could be a key reactant. princeton.edu

Table 1: Key Data for this compound

Property Value
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
IUPAC Name This compound
CAS Number 1091711-92-3
Predicted XLogP3 2.5

Data sourced from PubChem CID 118598398 uni.lu

Potential in Materials Science

While specific research into the material properties of this compound is limited, the characteristics of its constituent parts—the biphenyl unit and the sulfonamide group—suggest potential applications.

Biphenyl derivatives are known for their interesting optical properties, including fluorescence. The extended π-conjugation across the two phenyl rings can lead to light absorption and emission, a fundamental property for creating fluorophores. The specific substitution pattern on the biphenyl core influences these electronic properties. rsc.org

Sulfonamide-containing molecules have also been investigated for their optoelectronic properties. For example, some benzene (B151609) sulfonamide derivatives have been studied as semiconductor materials with wide bandgaps, making them potentially suitable for high-temperature and high-voltage electronic applications. researchgate.net The combination of the biphenyl and sulfonamide groups in this compound could therefore result in a material with unique photophysical characteristics, although specific experimental data for this compound is not widely available.

The sulfonamide group is capable of forming strong hydrogen bonds, a key interaction in directing the self-assembly of molecules into larger, ordered structures. The N-H protons and the sulfonyl oxygens can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of predictable supramolecular synthons, such as dimers or chains, in the solid state. nih.gov

These interactions are fundamental to crystal engineering and the design of new materials with tailored architectures. The biphenyl group can also participate in π-π stacking interactions, further stabilizing supramolecular assemblies. The interplay of hydrogen bonding and π-stacking in this compound could be exploited to create complex, self-assembled materials. rsc.orgnih.gov

Application in Catalysis or Ligand Design

The sulfonamide moiety is a well-established functional group in the design of ligands for transition metal catalysts. acs.orgacs.org The nitrogen and oxygen atoms of the sulfonamide can coordinate to a metal center, influencing its electronic properties and reactivity. This has been demonstrated in various catalytic processes, including transfer hydrogenation and cyclopropanation reactions. acs.orgacs.org

Specifically, sulfonamide-based ligands have been used to create dirhodium(II) and iridium(III) complexes for catalysis. acs.orgacs.org The steric hindrance provided by the methyl and phenyl groups in this compound could create a specific coordination environment around a metal, potentially leading to high selectivity in catalytic transformations. While this specific compound has not been extensively reported as a ligand, its structural features are highly relevant to modern ligand design. For example, sulfonamide-supported ligands have been successfully used for group 4 metal catalysts in ring-opening polymerization. nih.gov

Use as Analytical Reagents or Probes

There is currently limited specific information on the use of this compound as an analytical reagent or probe. However, the inherent properties of the sulfonamide and biphenyl groups suggest potential avenues for such applications. For instance, fluorescent biphenyl-sulfonamide derivatives could potentially be developed as sensors, where binding to a specific analyte induces a change in the fluorescence signal. The sulfonamide group is known to bind to certain metal ions, such as zinc, which forms the basis of some enzyme inhibitors and could be adapted for analytical purposes. nih.gov

Advanced Analytical Methodologies for 2 Methyl 6 Phenylbenzene 1 Sulfonamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of 2-methyl-6-phenylbenzene-1-sulfonamide from impurities and for the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the analysis of sulfonamides due to their polar nature and often limited volatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Methodology: A typical RP-HPLC method would employ a C8 or C18 stationary phase. These non-polar columns facilitate the separation of sulfonamides based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a pH-modifying additive like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities. bldpharm.comsielc.com

Typical HPLC Parameters for Structurally Similar Sulfonamides: While specific data for this compound is not readily available in public literature, the analysis of structurally related benzenesulfonamides can provide a strong basis for method development. bldpharm.comnih.gov

ParameterTypical Value/Condition
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) bldpharm.comnih.gov
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol sielc.comnih.gov
Elution Gradient bldpharm.com
Flow Rate 0.8 - 1.5 mL/min nih.govnih.gov
Column Temperature 25 - 40 °C bldpharm.com
Detection UV at 230-270 nm nih.gov
Injection Volume 5 - 20 µL bldpharm.com

This table presents typical parameters for the analysis of sulfonamides and may require optimization for this compound.

The retention time of this compound would be influenced by the exact mobile phase composition and gradient profile. Due to the presence of the phenyl group, it is expected to be more retained on a reversed-phase column compared to simpler sulfonamides.

Gas Chromatography (GC)

Gas chromatography is a viable option for the analysis of this compound if the compound exhibits sufficient volatility and thermal stability. Often, derivatization is required to increase volatility and improve peak shape. A common derivatization agent for sulfonamides is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Methodology: In a typical GC analysis, a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be used. The carrier gas is usually helium or nitrogen. The sample, either in its native form or as a derivative, is injected into a heated inlet where it is vaporized and then separated on the column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection.

Advanced Detection Techniques in Complex Matrices

When analyzing this compound in complex matrices such as environmental samples or biological fluids, highly selective and sensitive detection techniques are crucial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the trace-level detection and confirmation of sulfonamides in complex samples. researchgate.netresearchgate.net After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI), and then subjected to tandem mass spectrometry.

In the positive ion mode, the protonated molecule [M+H]⁺ would be selected as the precursor ion. For this compound (C₁₃H₁₃NO₂S, molecular weight 247.32 g/mol ), the precursor ion would have an m/z of 248.07. uni.lu This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The transition from the precursor ion to one or more specific product ions is monitored (Selected Reaction Monitoring - SRM), which provides a high degree of selectivity and sensitivity.

Potential Fragmentation Pathways: A common fragmentation pathway for sulfonamides is the loss of the sulfonyl group (SO₂), which would result in a significant neutral loss of 64 Da. Another potential fragmentation is the cleavage of the bond between the benzene (B151609) ring and the sulfur atom.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with HPLC, provides highly accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and its fragments. nih.gov This is particularly useful for differentiating between compounds with the same nominal mass but different elemental formulas.

Quantitative Analysis Methods

For the quantitative analysis of this compound, a validated analytical method is essential. This typically involves the use of an external calibration curve.

Calibration and Validation: A series of standard solutions of the compound at known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area (or height) against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its response from the calibration curve.

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) and includes the assessment of parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. bldpharm.com

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bldpharm.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bldpharm.com

Representative Quantitative Data for a Structurally Similar Sulfonamide: The following table shows typical validation parameters for the quantitative analysis of a sulfonamide by HPLC. While these values are not for this compound, they provide an indication of the performance that can be expected from a validated method.

ParameterTypical Performance
Linearity (r²) > 0.999 bldpharm.com
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
LOD 0.05 - 0.2 µg/mL bldpharm.com
LOQ 0.15 - 0.6 µg/mL bldpharm.com

This table is based on data for 4-amino benzene sulphonamide and serves as an example. bldpharm.com

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of 2-methyl-6-phenylbenzene-1-sulfonamide is a primary area for future research. Traditional methods for creating sulfonamides often rely on sulfonyl chlorides, which can be unstable and generate hazardous byproducts. mdpi.comucl.ac.uk Future investigations should prioritize the development of "green" synthetic strategies.

Key areas for exploration include:

Solvent-Free and Water-Based Syntheses: Research into mechanochemical approaches that eliminate the need for solvents, as well as syntheses conducted in water, would significantly improve the environmental footprint of production. mdpi.comrsc.org Recent advancements in the use of water as a solvent for sulfonamide synthesis have shown promise, offering simplified product isolation and reduced waste. researchgate.netsci-hub.se

Catalytic Methods: The use of transition metal catalysts or organocatalysts could provide milder and more efficient reaction pathways. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the industrial production of sulfonamides. acs.org

Alternative Reagents: Exploring alternatives to traditional chlorinating agents and employing more sustainable starting materials, such as disulfides or sodium sulfinates, can lead to more eco-friendly processes. rsc.orgresearchgate.net

Synthetic ApproachKey AdvantagesRelevant Research
Mechanosynthesis Solvent-free, cost-effective, environmentally friendly. rsc.orgUtilizes sodium hypochlorite (B82951) and disulfides for a sustainable, metal-free route. rsc.org
Water-Based Synthesis Eliminates toxic organic solvents, simplifies purification. mdpi.comsci-hub.seEmploys water and sodium carbonate as an HCl scavenger for high yields. mdpi.com
Flow Chemistry Efficient, safe, scalable, waste minimization. acs.orgEnables sequential synthesis of primary, secondary, and tertiary sulfonamides. acs.org
Catalytic Methods Milder reaction conditions, high yields. researchgate.netIncludes transition metal catalysts and activation with HOBt and silicon additives. researchgate.net

In-depth Investigations into Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new ones. Future research should focus on elucidating the intricate steps of these chemical transformations.

Areas for detailed study include:

Identification of Intermediates: Utilizing advanced spectroscopic techniques and computational modeling to identify and characterize transient intermediates formed during key synthetic steps.

Kinetic Studies: Performing kinetic analyses to understand the factors influencing reaction rates and to develop more efficient catalytic systems.

Stereoselectivity and Regioselectivity: For reactions involving the creation of chiral centers or the selective functionalization of the molecule, detailed mechanistic studies are needed to control the stereochemical and regiochemical outcomes.

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of novel derivatives of this compound. By predicting molecular properties and potential activities, computational models can guide synthetic efforts and reduce the need for extensive empirical screening. nih.gov

Future computational work should encompass:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSAR and QSPR models to correlate the structural features of sulfonamide derivatives with their physicochemical properties and potential non-biological activities. mdpi.com

Molecular Docking and Dynamics Simulations: Employing molecular docking to predict the binding of derivatives to specific material surfaces or host molecules. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of these interactions over time.

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov

Computational TechniqueApplication in Sulfonamide ResearchKey Insights
QSAR/QSPR Predicting lipophilicity and other physicochemical properties. mdpi.comUnderstanding how molecular structure influences properties relevant to various applications. mdpi.com
Molecular Docking Investigating binding interactions with target proteins or materials. nih.govresearchgate.netPredicting binding affinity and mode of interaction for rational design. researchgate.netnih.gov
Molecular Dynamics Simulating the dynamic behavior of sulfonamides in different environments. nih.govProviding insights into conformational changes and interaction stability. nih.gov
DFT Calculations Analyzing electronic structure and reactivity. nih.govElucidating reaction mechanisms and predicting spectroscopic properties. nih.gov

Development of New Applications in Non-Biological Fields

While sulfonamides are renowned for their medicinal applications, their unique chemical properties make them promising candidates for a range of non-biological applications. nih.gov Future research should actively explore these untapped areas.

Potential non-biological applications include:

Materials Science: Investigating the use of this compound and its derivatives as building blocks for polymers, coordination complexes, or functional materials with specific optical or electronic properties.

Corrosion Inhibition: Exploring the potential of these compounds to act as corrosion inhibitors for various metals and alloys, leveraging the coordinating ability of the sulfonamide group.

Catalysis: Designing sulfonamide-based ligands for transition metal catalysts to be used in a variety of organic transformations.

Sensors: Developing chemosensors based on sulfonamide derivatives for the detection of specific ions or molecules through changes in fluorescence or other spectroscopic signals.

Structure-Property Relationship Studies for Non-Clinical Applications

A systematic investigation of the structure-property relationships of this compound and its analogs is essential for tailoring their properties for specific non-clinical applications. nih.gov This involves synthesizing a library of related compounds and characterizing their physicochemical properties. researchgate.net

Key properties to investigate include:

Lipophilicity and Solubility: Understanding how modifications to the molecular structure affect its solubility in various solvents, which is crucial for formulation and application in different media. mdpi.comnih.gov

Acidity (pKa): The acidity of the sulfonamide N-H group can be tuned through structural modifications, which will influence its interaction with other molecules and surfaces. nih.govresearchgate.net

Thermal Stability: Assessing the thermal stability of these compounds is critical for applications that may involve elevated temperatures.

Photophysical Properties: Investigating the absorption and emission of light by these compounds could lead to applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

By pursuing these future research directions, the scientific community can significantly expand the utility of this compound beyond its current scope, paving the way for new discoveries and innovations in a wide array of scientific and technological fields.

Q & A

Q. What are the standard synthetic routes for 2-methyl-6-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sulfonylation of the parent aromatic compound. A common approach includes:

Starting Material : 2-methyl-6-phenylbenzenesulfonyl chloride.

Ammonolysis : Reacting the sulfonyl chloride with ammonia or amine derivatives under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide .

Purification : Recrystallization or column chromatography to isolate the product.

Q. Key Optimization Parameters :

  • Temperature : Maintain 0–5°C during ammonolysis to minimize side reactions.
  • Solvent : Use anhydrous THF or dichloromethane to avoid hydrolysis of the sulfonyl chloride.
  • Molar Ratios : A 1:1.2 molar ratio of sulfonyl chloride to ammonia ensures complete conversion.
ParameterOptimal ConditionImpact on Yield
Temperature0–5°CReduces hydrolysis
Reaction Time4–6 hoursMaximizes conversion
SolventAnhydrous THFEnhances solubility

Q. How should researchers validate the purity and structural integrity of synthesized this compound?

Methodological Steps :

Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% recommended) .

Spectroscopic Analysis :

  • NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and sulfonamide protons (δ 5.5–6.0 ppm) .
  • FT-IR : Identify characteristic S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictory results in biological activity studies of this compound be systematically addressed?

Analytical Framework :

Source Identification :

  • Experimental Variability : Compare solvent systems (e.g., DMSO vs. aqueous buffers) affecting compound solubility .
  • Assay Conditions : Differences in pH, temperature, or enzyme isoforms (e.g., COX-1 vs. COX-2 inhibition assays) .

Statistical Triangulation : Apply ANOVA to test batch-to-batch variability or use meta-analysis to reconcile conflicting datasets .

Control Experiments : Include positive/negative controls (e.g., celecoxib for COX-2 inhibition) to validate assay sensitivity .

Q. Example Workflow :

  • Step 1 : Replicate assays under standardized conditions.
  • Step 2 : Perform dose-response curves (IC₅₀ calculations) to quantify potency discrepancies.
  • Step 3 : Use molecular docking to predict binding affinities against target enzymes .

Q. What mechanistic studies are recommended to elucidate the role of this compound in enzyme inhibition?

Methodological Strategies :

Kinetic Analysis :

  • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) between the compound and target enzyme .

Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to identify stabilizing residues .

Q. Critical Parameters :

  • Enzyme Concentration : Keep ≤1 µM to avoid non-specific binding.
  • Buffer Compatibility : Use Tris-HCl (pH 7.4) for optimal enzyme activity .

Q. How can computational methods enhance the design of derivatives of this compound for targeted therapeutic applications?

Computational Workflow :

QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Docking Studies : Employ AutoDock Vina to screen derivatives against disease-specific targets (e.g., EGFR for cancer) .

ADMET Prediction : Utilize SwissADME to optimize pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. Case Study :

  • Derivative Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in sulfonamide synthesis and bioactivity assays?

Best Practices :

Documentation : Record deviations from protocols (e.g., humidity during synthesis) and raw instrument outputs (e.g., HPLC chromatograms) .

Open Data : Deposit spectral data in repositories like PubChem or Zenodo for peer validation .

Collaborative Verification : Partner with independent labs to cross-validate key findings .

Q. How should researchers address discrepancies in long-term stability studies of this compound?

Resolution Strategy :

Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via LC-MS .

Degradant Identification : Isolate and characterize byproducts using high-resolution MS/MS .

Statistical Modeling : Apply Weibull analysis to predict shelf-life under varying storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.